molecular formula C20H23N5O4S2 B2688181 Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1334374-09-2

Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2688181
CAS RN: 1334374-09-2
M. Wt: 461.56
InChI Key: WVPLNOCSJVREHV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate and related compounds have been explored for their potential in the synthesis of various molecules with significant biological activities. Microwave-assisted synthesis has been utilized to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating good to moderate antimicrobial activity against test microorganisms. Some derivatives exhibited notable antiurease and antilipase activities, showcasing the compound's versatility in drug development (Başoğlu et al., 2013).

Anticancer Properties

Novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized, which demonstrated significant antibacterial, antifungal, and anticancer activities. These compounds were particularly active against the Human Breast Cancer Cell Line (MCF7), indicating their potential as therapeutic agents in cancer treatment (Sharma et al., 2014).

Mycobacterium tuberculosis Inhibition

A series of molecules containing ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole were designed and screened for their inhibitory activity against Mycobacterium tuberculosis. One compound emerged as a promising inhibitor, showcasing significant antimycobacterial activity and a lack of cytotoxicity in eukaryotic cells, making it a potential candidate for treating tuberculosis (Reddy et al., 2014).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnaginone and khellinone has led to the development of agents with potent anti-inflammatory and analgesic activities. Some derivatives demonstrated high COX-2 selectivity and significant analgesic and anti-inflammatory effects, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structure of closely related compounds has been analyzed to understand the molecular conformation and interactions. Such studies provide valuable insights into the structural basis of biological activity and facilitate the design of more effective drug molecules (Faizi et al., 2016).

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may focus on further exploration of promising candidates and the development of new synthetic pathways .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities , suggesting that the compound may have multiple molecular and cellular effects.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

properties

IUPAC Name

ethyl 4-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S2/c1-2-28-20(27)25-11-9-24(10-12-25)18(26)13-30-19-23-22-16(29-19)7-8-17-21-14-5-3-4-6-15(14)31-17/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPLNOCSJVREHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

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